molecular formula C52H100N16O17S B8064225 Unk-Dab-Thr-Dab-DL-Dab(1)-DL-Dab-D-Leu-Leu-Dab-Dab-DL-Thr-(1).H2SO4

Unk-Dab-Thr-Dab-DL-Dab(1)-DL-Dab-D-Leu-Leu-Dab-Dab-DL-Thr-(1).H2SO4

Cat. No. B8064225
M. Wt: 1253.5 g/mol
InChI Key: VEXVWZFRWNZWJX-XUZUDDBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unk-Dab-Thr-Dab-DL-Dab(1)-DL-Dab-D-Leu-Leu-Dab-Dab-DL-Thr-(1).H2SO4 is a useful research compound. Its molecular formula is C52H100N16O17S and its molecular weight is 1253.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Unk-Dab-Thr-Dab-DL-Dab(1)-DL-Dab-D-Leu-Leu-Dab-Dab-DL-Thr-(1).H2SO4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Unk-Dab-Thr-Dab-DL-Dab(1)-DL-Dab-D-Leu-Leu-Dab-Dab-DL-Thr-(1).H2SO4 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'Unk-Dab-Thr-Dab-DL-Dab(1)-DL-Dab-D-Leu-Leu-Dab-Dab-DL-Thr-(1).H2SO4' involves the solid-phase peptide synthesis method.

Starting Materials
Rink amide resin, Fmoc-protected amino acids (Unk, Dab, Thr, Leu), HCTU, N,N-diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), H2SO4

Reaction
1. Swell the Rink amide resin in DMF for 30 minutes., 2. Deprotect the Fmoc group on the resin using 20% piperidine in DMF., 3. Couple the first amino acid (Unk) to the resin using HCTU and DIPEA., 4. Repeat steps 2 and 3 for the remaining amino acids (Dab, Thr, Dab, DL-Dab(1), DL-Dab, D-Leu, Leu, Dab, Dab, DL-Thr(1))., 5. Cleave the peptide from the resin using TFA., 6. Purify the crude peptide using HPLC., 7. Dissolve the purified peptide in H2SO4 to obtain the final compound 'Unk-Dab-Thr-Dab-DL-Dab(1)-DL-Dab-D-Leu-Leu-Dab-Dab-DL-Thr-(1).H2SO4'.

properties

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(6S,9S,12S,15R)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H98N16O13.H2O4S/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);(H2,1,2,3,4)/t29?,30-,31-,32+,33+,34?,35+,36+,37?,38+,39-,41?,42+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXVWZFRWNZWJX-XUZUDDBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)NC1CCNC(=O)C(NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H100N16O17S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1253.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unk-Dab-Thr-Dab-DL-Dab(1)-DL-Dab-D-Leu-Leu-Dab-Dab-DL-Thr-(1).H2SO4

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